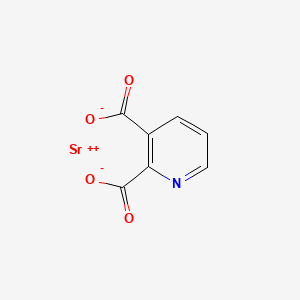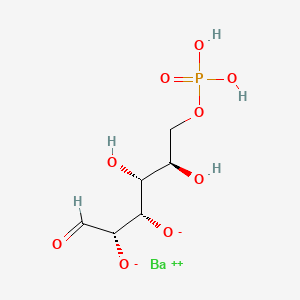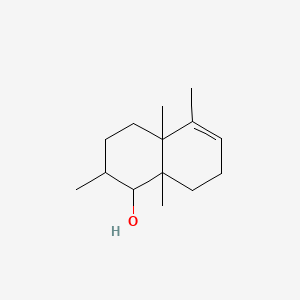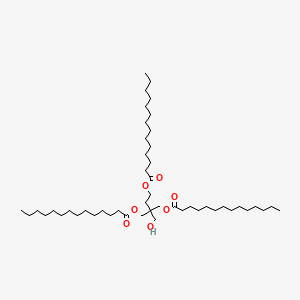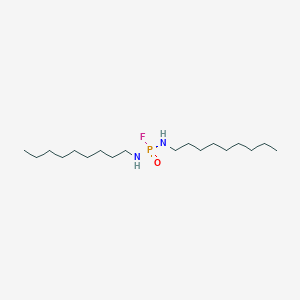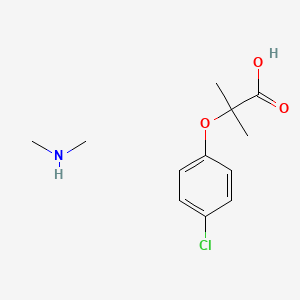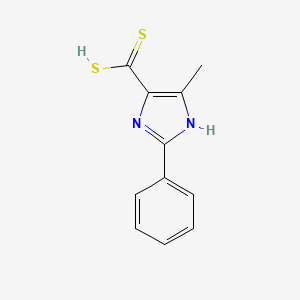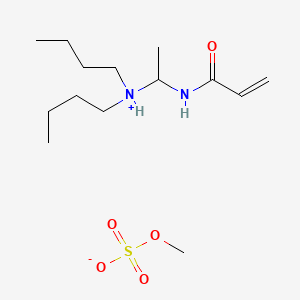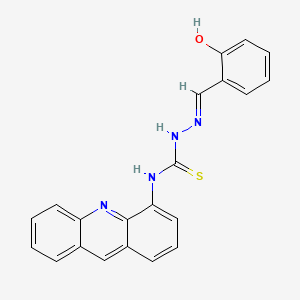
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is a chemical compound known for its diverse applications in scientific research. It is a derivative of thiosemicarbazone, which is synthesized by the reaction of thiosemicarbazide with aldehydes and ketones . This compound has garnered attention due to its potential biological activities and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: A similar compound with comparable biological activities.
4-Acridinylthiosemicarbazone: Another derivative with distinct pharmacological properties.
Uniqueness
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone stands out due to its combined structural features of both 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazone, which contribute to its enhanced biological activities and potential therapeutic applications .
Propiedades
Número CAS |
6623-78-5 |
|---|---|
Fórmula molecular |
C21H16N4OS |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+ |
Clave InChI |
JPBICJSUJBVKIM-LPYMAVHISA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
